![molecular formula C14H21FN2OS B14142322 N-[1-(Ethylsulfanyl)-2-methylpropyl]-N'-(2-fluorophenyl)-N-methylurea CAS No. 89135-35-3](/img/structure/B14142322.png)
N-[1-(Ethylsulfanyl)-2-methylpropyl]-N'-(2-fluorophenyl)-N-methylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(Ethylsulfanyl)-2-methylpropyl]-N’-(2-fluorophenyl)-N-methylurea is a synthetic organic compound characterized by its unique structural components. This compound features an ethylsulfanyl group, a methylpropyl chain, a fluorophenyl ring, and a methylurea moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Ethylsulfanyl)-2-methylpropyl]-N’-(2-fluorophenyl)-N-methylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Ethylsulfanyl Intermediate: The initial step involves the reaction of an appropriate alkyl halide with ethanethiol to form the ethylsulfanyl intermediate.
Alkylation: The ethylsulfanyl intermediate is then alkylated with 2-methylpropyl bromide under basic conditions to yield the desired alkylated product.
Coupling with Fluorophenyl Isocyanate: The alkylated product is reacted with 2-fluorophenyl isocyanate to form the urea linkage, resulting in the final compound.
Industrial Production Methods
Industrial production of N-[1-(Ethylsulfanyl)-2-methylpropyl]-N’-(2-fluorophenyl)-N-methylurea may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-[1-(Ethylsulfanyl)-2-methylpropyl]-N’-(2-fluorophenyl)-N-methylurea can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the urea moiety, using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl ring can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced urea derivatives.
Substitution: Substituted fluorophenyl derivatives.
科学研究应用
N-[1-(Ethylsulfanyl)-2-methylpropyl]-N’-(2-fluorophenyl)-N-methylurea has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-[1-(Ethylsulfanyl)-2-methylpropyl]-N’-(2-fluorophenyl)-N-methylurea involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the fluorophenyl ring may interact with aromatic residues in protein binding sites, while the urea moiety can form hydrogen bonds with active site residues, influencing the compound’s biological effects.
相似化合物的比较
N-[1-(Ethylsulfanyl)-2-methylpropyl]-N’-(2-fluorophenyl)-N-methylurea can be compared with other similar compounds, such as:
N-[1-(Methylsulfanyl)-2-methylpropyl]-N’-(2-fluorophenyl)-N-methylurea: Similar structure but with a methylsulfanyl group instead of ethylsulfanyl.
N-[1-(Ethylsulfanyl)-2-methylpropyl]-N’-(2-chlorophenyl)-N-methylurea: Similar structure but with a chlorophenyl ring instead of fluorophenyl.
N-[1-(Ethylsulfanyl)-2-methylpropyl]-N’-(2-fluorophenyl)-N-ethylurea: Similar structure but with an ethylurea moiety instead of methylurea.
These comparisons highlight the uniqueness of N-[1-(Ethylsulfanyl)-2-methylpropyl]-N’-(2-fluorophenyl)-N-methylurea in terms of its specific functional groups and their influence on the compound’s properties and applications.
属性
CAS 编号 |
89135-35-3 |
|---|---|
分子式 |
C14H21FN2OS |
分子量 |
284.39 g/mol |
IUPAC 名称 |
1-(1-ethylsulfanyl-2-methylpropyl)-3-(2-fluorophenyl)-1-methylurea |
InChI |
InChI=1S/C14H21FN2OS/c1-5-19-13(10(2)3)17(4)14(18)16-12-9-7-6-8-11(12)15/h6-10,13H,5H2,1-4H3,(H,16,18) |
InChI 键 |
RSIVHWWPOBGMCV-UHFFFAOYSA-N |
规范 SMILES |
CCSC(C(C)C)N(C)C(=O)NC1=CC=CC=C1F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 3-[[2-[[2-[[amino-[1-[2-[[3,3-dimethyl-2-[[(E)-4-methylpent-2-enoyl]amino]butanoyl]amino]-3-methylbutanoyl]-3,4-dimethylpyrrolidin-2-yl]methylidene]amino]acetyl]amino]-3-phenylbutanoyl]amino]-3-(1,3-thiazol-2-yl)propanoate](/img/structure/B14142240.png)
![6-Benzyl-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14142249.png)
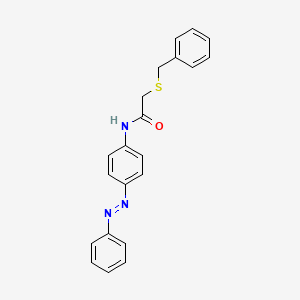
![[3-(Pyridin-4-yl)-1,2-oxazol-5-yl]methanol](/img/structure/B14142263.png)
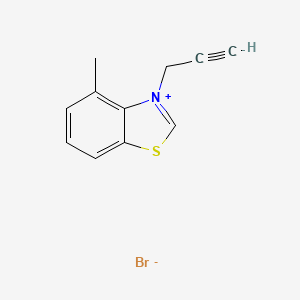
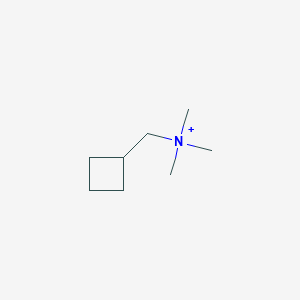


![methyl 4-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-formyl-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B14142298.png)
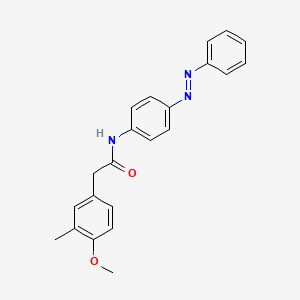
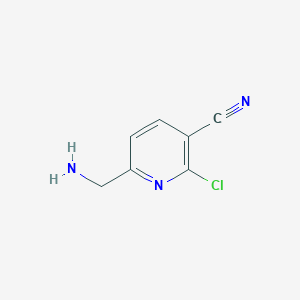
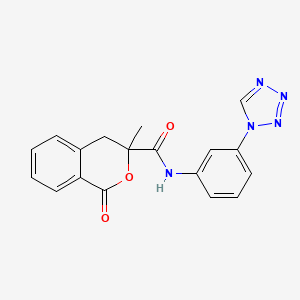
![2-(3,4-dimethoxyphenyl)-N'-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]acetohydrazide](/img/structure/B14142318.png)
![Bis[bis(trimethylsilyl)amino]manganese](/img/structure/B14142325.png)
